molecular formula C14H9FO4 B6401145 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261905-16-1

2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6401145
CAS RN: 1261905-16-1
M. Wt: 260.22 g/mol
InChI Key: FNWDSNYJILMQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carboxyphenyl)-5-fluorobenzoic acid (5-FBA) is a carboxylic acid that can be found in a variety of sources, including plants, fungi, and bacteria. It is a widely used compound in scientific research, particularly in biochemical and physiological studies.

Scientific Research Applications

2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies, particularly in the study of cellular metabolism and cellular signaling pathways. It is also used in the study of drug metabolism, as well as in the synthesis of various pharmaceuticals. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been used in the development of fluorescent probes, which can be used to detect and quantify various biochemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular metabolism and cellular signaling pathways. In particular, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% can lead to an increase in cAMP levels, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of several enzymes involved in cellular metabolism and signaling pathways, including phosphodiesterase, cyclooxygenase, and tyrosine kinase. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments is its availability. 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is a widely available compound, and can be purchased from a variety of suppliers. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is relatively inexpensive and easy to use.
However, there are some limitations to using 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments. For example, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is relatively unstable, and can easily be degraded by light or heat. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is not soluble in water, and must be dissolved in an organic solvent before use.

Future Directions

The future of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is promising, and there are a variety of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%, and to identify new applications for the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%, such as its use in the treatment of various diseases. Finally, research could be conducted to explore the potential of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% to act as a fluorescent probe in biochemical and physiological studies.

Synthesis Methods

2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a variety of methods. The most common method is the decarboxylation of 4-carboxybenzoic acid. This reaction involves the use of a base, such as sodium hydroxide, to remove a carboxyl group from 4-carboxybenzoic acid, forming 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%. Other methods include the reaction of 4-fluorobenzene with 4-carboxybenzoic acid, the reaction of 4-fluorobenzaldehyde with 4-carboxybenzoic acid, and the reaction of 4-fluorobenzaldehyde with 4-carboxybenzaldehyde.

properties

IUPAC Name

2-(4-carboxyphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-5-6-11(12(7-10)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDSNYJILMQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689917
Record name 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-16-1
Record name 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.